molecular formula C9H18N2 B1617458 3-Pyrrolidin-2-ylpiperidine CAS No. 858262-19-8

3-Pyrrolidin-2-ylpiperidine

Cat. No. B1617458
M. Wt: 154.25 g/mol
InChI Key: QLTZNGNUWYPOSS-UHFFFAOYSA-N
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Description

3-Pyrrolidin-2-ylpiperidine is a compound with the molecular formula C9H18N2 . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives involves two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been reported. This involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Safety And Hazards

The safety data sheet for 3-Pyrrolidin-2-ylpiperidine was not found in the retrieved papers .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

IUPAC Name

3-pyrrolidin-2-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTZNGNUWYPOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332539
Record name 3-pyrrolidin-2-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-2-ylpiperidine

CAS RN

858262-19-8
Record name 3-pyrrolidin-2-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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